N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines the structural features of cyclohexylamine and fluorenylmethoxycarbonyl (Fmoc) groups, making it a valuable entity in synthetic chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The hydroxypentanoic acid moiety is then attached via esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The Fmoc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives.
Scientific Research Applications
N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can act as a protecting group, allowing selective reactions at other functional sites. The cyclohexylamine moiety may interact with biological membranes or proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylcyclohexanamine: Shares the cyclohexylamine structure but lacks the Fmoc and hydroxypentanoic acid groups.
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid: Contains the Fmoc and hydroxypentanoic acid groups but lacks the cyclohexylamine moiety.
Uniqueness
N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5.C12H23N/c1-12(18(22)10-19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGYIRJRLJBSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.